molecular formula C17H16N2O3S2 B2628508 3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922572-82-5

3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2628508
M. Wt: 360.45
InChI Key: LVQSQWVBXGJJEK-UHFFFAOYSA-N
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Description

The compound “3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a versatile material used in various scientific research1. It exhibits unique properties that make it suitable for applications in fields like pharmaceuticals, materials science, and organic synthesis1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide”. However, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc2.



Molecular Structure Analysis

The molecular structure of “3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” was not found in the search results. However, the structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data3.



Chemical Reactions Analysis

I couldn’t find specific chemical reactions involving “3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide”. However, benzothiazole derivatives have been shown to exhibit potent cytotoxicity4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” were not found in the search results.


Scientific Research Applications

  • Synthesis and Biological Activity : This compound is involved in the synthesis of various derivatives with potential biological activities. For instance, it has been used in the preparation of thiazole and thiazoline derivatives with anti-inflammatory properties, as shown by Lynch et al. (2006) in their study titled "Synthesis and activity of four (N,N-dimethylamino)benzamide nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline" (Lynch et al., 2006).

  • Antimicrobial Evaluation and Docking Studies : Another research area involves the use of this compound in the synthesis of molecules for antimicrobial evaluation and docking studies. A study by Talupur et al. (2021) titled "Synthesis, characterization, antimicrobial evaluation and docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides" exemplifies this application (Talupur et al., 2021).

  • Supramolecular Gelators : In the context of material science, the compound has been used in the synthesis of N-(thiazol-2-yl)benzamide derivatives as new series of supramolecular gelators, as discussed by Yadav and Ballabh (2020) in their research titled "N-(thiazol-2-yl)benzamide derivatives as a new series of supramolecular gelators: Role of methyl functionality and S⋯O interaction" (Yadav & Ballabh, 2020).

Safety And Hazards

The safety and hazards of “3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” were not found in the search results. However, benzothiazole derivatives have been evaluated for anti-inflammatory activity3.


Future Directions

The future directions of “3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” were not found in the search results. However, recent advances in the synthesis of new benzothiazole based anti-tubercular compounds highlight their in vitro and in vivo activity2.


properties

IUPAC Name

3,4-dimethoxy-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-21-13-7-4-10(8-14(13)22-2)16(20)19-17-18-12-6-5-11(23-3)9-15(12)24-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQSQWVBXGJJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

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